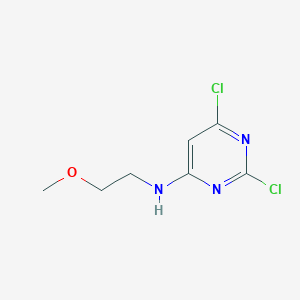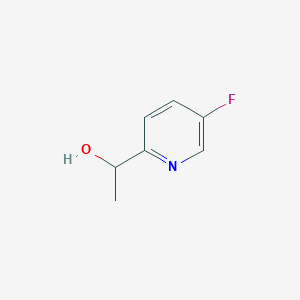
1-(5-Fluoropyridin-2-yl)ethanol
描述
“1-(5-Fluoropyridin-2-yl)ethanol” is an organic compound with the molecular formula C7H8FNO . It is also known as “1-(5-fluoropyridin-2-yl)ethan-1-ol” or "2-Pyridinemethanol, 5-fluoro-α-methyl-" . The compound has a molecular weight of 141.15 .
Synthesis Analysis
The synthesis of “1-(5-Fluoropyridin-2-yl)ethanol” involves the reaction of 5-fluoro-2-formylpyridine with methyl lithium at -78°C . After stirring for 1.5 hours at -78°C, a saturated solution of ammonium chloride followed by water is added . The mixture is then extracted with chloroform, and the organic phase is dried over magnesium sulphate and concentrated in vacuo . The residue is purified by flash column chromatography to yield the title compound .Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyridin-2-yl)ethanol” is "1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用
1. X-Ray Crystal Structure Analysis
1-(5-Fluoropyridin-2-yl)ethanol has been studied for its X-ray crystal structure. The compound crystallizes in the monoclinic system space group, revealing interesting molecular formations and intermolecular hydrogen bonds. This analysis is crucial for understanding the compound's molecular geometry and potential applications in materials science (Percino et al., 2008).
2. Chemosensor Development
Research indicates that derivatives of 1-(5-Fluoropyridin-2-yl)ethanol can be synthesized and used as chemosensors. These compounds have shown efficiency in selectively sensing metal ions like Eu³⁺, which is significant for applications in environmental monitoring and medical diagnostics (Qiu, 2012).
3. Sensitization in Lanthanide Complexes
The compound has been used in the sensitization of visible and NIR emitting lanthanide(III) ions in various dinuclear complexes. This application is pivotal in the study of magnetic properties and photoluminescence, contributing to advances in materials science and optoelectronics (Casanovas et al., 2019).
4. Organic Synthesis and Antimicrobial Agents
1-(5-Fluoropyridin-2-yl)ethanol plays a role in the synthesis of various organic compounds. Some synthesized derivatives have been evaluated for their antibacterial and fungicidal activities, indicating potential applications in pharmaceuticals and antimicrobial research (Shah & Raj, 2015).
5. Chemoenzymatic Synthesis Applications
The compound has been involved in studies of lipase-catalyzed asymmetric acylation. This research is significant for understanding enzymatic reactions and developing methods in chemoenzymatic synthesis, which can have applications in pharmaceuticals and biochemistry (Hara et al., 2013).
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSVZVXLQDZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)ethanol | |
CAS RN |
915720-55-7 | |
| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

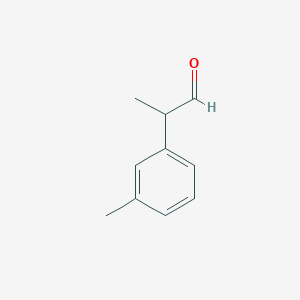
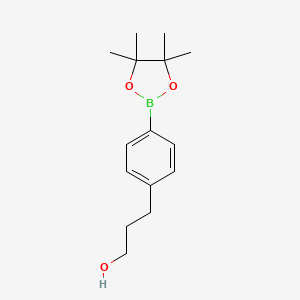

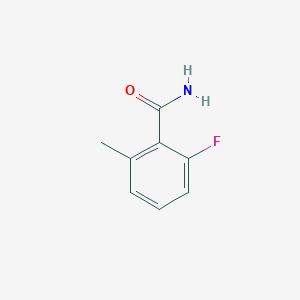
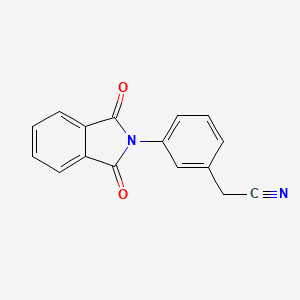
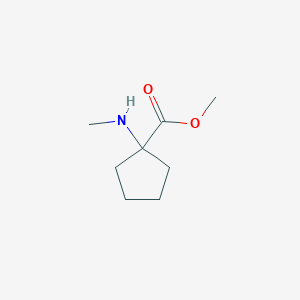
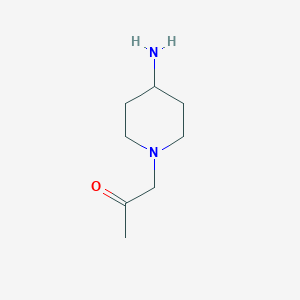
![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)
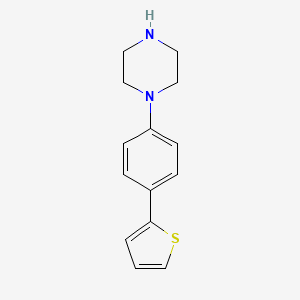
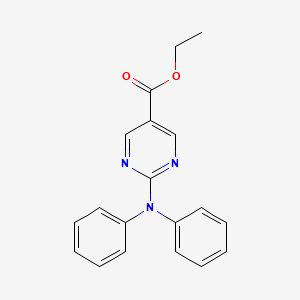
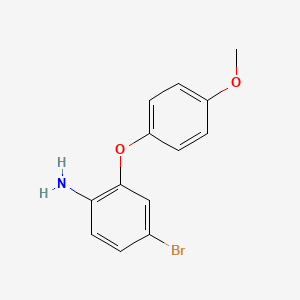
![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)
